![molecular formula C24H18N2O6 B2570503 Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 874395-45-6](/img/structure/B2570503.png)

Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

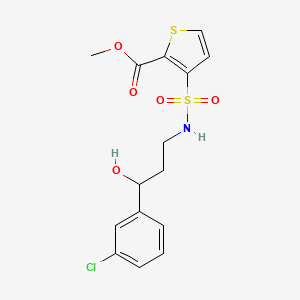

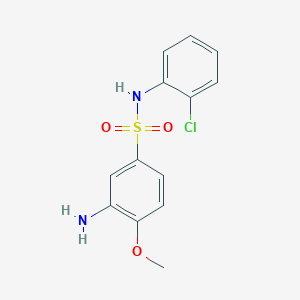

The compound contains several functional groups including a methyl group, an isoxazole ring, a chromeno[2,3-c]pyrrole ring, and a benzoate ester. Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom . The presence of these functional groups could potentially impart the compound with a wide range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The isoxazole ring, in particular, is a five-membered ring with an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the isoxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For instance, the presence of the isoxazole ring could potentially make the compound more polar .Scientific Research Applications

Scaffold for Synthesis of Functionalized Compounds

Compounds with similar structures have been used as scaffolds for the synthesis of a wide range of highly functionalized chemical entities. For instance, alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates serve as convenient scaffolds for creating various derivatives, including isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005). This indicates that Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate could also serve as a versatile starting point for synthesizing a variety of functional compounds.

Electropolymerization and Electrochromic Properties

Related chemical structures have been explored for their electropolymerization capabilities and resulting electrochromic properties. For example, a study on a pyrrole derivative electropolymerized onto ITO/glass electrodes showcased its potential in electrochromic applications, displaying a significant chromatic contrast and switching time, which are desirable properties for pH sensors and other electrochromic devices (Almeida et al., 2017). This suggests that this compound might also find applications in the development of new electrochromic materials.

Crystal Structure and Conformational Analysis

Compounds with complex structures often undergo detailed crystallographic and conformational analysis to understand their molecular geometry, electronic properties, and potential interactions in various environments. A study involving boric acid ester intermediates with benzene rings highlighted the importance of crystallographic analysis and density functional theory (DFT) calculations in revealing the physicochemical properties of such compounds (Huang et al., 2021). This indicates that similar analytical techniques could be applied to this compound to understand its structural and electronic characteristics better.

Multicomponent Reactions for Derivative Synthesis

The versatility of isoxazole and pyrrole derivatives in multicomponent reactions for synthesizing various organic compounds is well-documented. A study demonstrated the efficient preparation of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives through a novel four-component reaction involving isocyanides, highlighting the high atom economy of such processes (Soleimani & Zainali, 2011). This suggests that this compound could be a key reagent in similar multicomponent synthetic strategies, leading to a diverse array of organic molecules.

Mechanism of Action

Target of Action

Compounds with an isoxazole ring, such as “Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate”, often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and the conditions in the body .

Mode of Action

The compound might interact with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The isoxazole ring and the other functional groups present in the molecule could play a crucial role in these interactions .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition. For instance, compounds with certain functional groups might be more readily absorbed in the gastrointestinal tract, while others might be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits a specific enzyme, it could lead to a decrease in the production of certain metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at a specific pH or temperature .

Future Directions

properties

IUPAC Name |

methyl 4-[7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O6/c1-12-4-9-17-16(10-12)21(27)19-20(14-5-7-15(8-6-14)24(29)30-3)26(23(28)22(19)31-17)18-11-13(2)32-25-18/h4-11,20H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYLENWYJKSKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2570420.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2570424.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide](/img/structure/B2570429.png)

![5-({[(Isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2570436.png)

![1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2570437.png)

![3-[[1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2570438.png)

![{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride](/img/structure/B2570440.png)